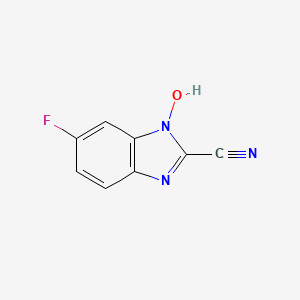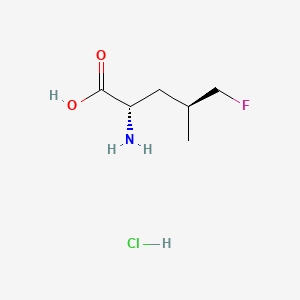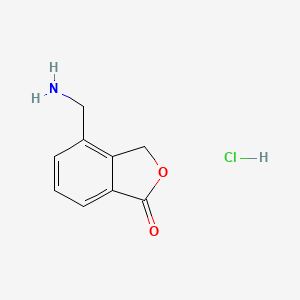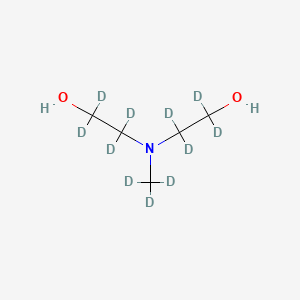![molecular formula C9H6F3N3O B15295911 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of the hydrazide with a nitrile oxide intermediate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted phenyl compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-[4-(1-pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties such as high stability, reactivity, and lipophilicity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6F3N3O |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
4-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-8(13)15-16-14-7/h1-4H,(H2,13,15) |
Clave InChI |
CXKKAAHCTIAISL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



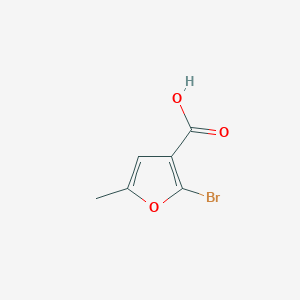
![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
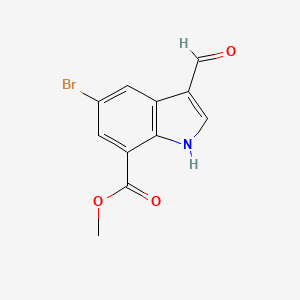

![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
